tert-butyl N-(2-fluoro-4-iodophenyl)carbamate
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Description
Tert-butyl N-(2-fluoro-4-iodophenyl)carbamate is a useful research compound. Its molecular formula is C11H13FINO2 and its molecular weight is 337.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Biologically Active Compounds :
- Zhao, Guo, Lan, and Xu (2017) demonstrated that tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, a related compound, is a significant intermediate in synthesizing biologically active compounds like omisertinib (AZD9291) (Zhao, Guo, Lan, & Xu, 2017).
Role in the Synthesis of Carbamates :
- Ortiz, Guijarro, and Yus (1999) researched the synthesis of carbamates using tert-butyl carbamate derivatives, highlighting the versatility of these compounds in creating functionalized carbamates (Ortiz, Guijarro, & Yus, 1999).
Crystal Structures Involving Carbonyl Groups :
- Baillargeon et al. (2017) explored the crystal structures of derivatives like tert-butyl carbamates, revealing important interactions such as hydrogen and halogen bonds involving the carbonyl group (Baillargeon et al., 2017).
Chemoselective Transformation :
- Sakaitani and Ohfune (1990) investigated the chemoselective transformation of amino protecting groups using tert-butyldimethylsilyl carbamates, showcasing the chemical adaptability of these compounds (Sakaitani & Ohfune, 1990).
Synthesis of Carbocyclic Analogues :
- Ober, Marsch, Harms, and Carell (2004) focused on synthesizing carbocyclic analogues of 2'-deoxyribonucleotides using tert-butyl N-(substituted) carbamates, indicating their importance in nucleotide analog synthesis (Ober, Marsch, Harms, & Carell, 2004).
Radioligand Synthesis for Neurological Studies :
- Snyder et al. (1995) synthesized ligands for GABAA receptor complex-associated neuronal chloride ion channels using tert-butyl carbamate derivatives, underlining their use in neurological research (Snyder et al., 1995).
Atmospheric CO2 Fixation :
- Takeda, Okumura, Tone, Sasaki, and Minakata (2012) developed a method for atmospheric CO2 fixation using tert-butyl hypoiodite and unsaturated amines to efficiently produce cyclic carbamates (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).
Deprotection in Organic Synthesis :
- Li et al. (2006) utilized aqueous phosphoric acid for the deprotection of tert-butyl carbamates, demonstrating their role in synthetic chemistry (Li et al., 2006).
Properties
IUPAC Name |
tert-butyl N-(2-fluoro-4-iodophenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FINO2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMNEDDPZQDRRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FINO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375739 |
Source
|
Record name | tert-butyl N-(2-fluoro-4-iodophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886497-72-9 |
Source
|
Record name | 1,1-Dimethylethyl N-(2-fluoro-4-iodophenyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886497-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-butyl N-(2-fluoro-4-iodophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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